molecular formula C8H9BrFNO B7966066 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine

Cat. No.: B7966066
M. Wt: 234.07 g/mol
InChI Key: XBWMCLUIPDPJQZ-UHFFFAOYSA-N
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Description

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine is an organic compound with the molecular formula C8H9BrFNO It is a derivative of phenoxyethanamine, where the phenyl ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine typically involves the following steps:

    Bromination: The starting material, 2-fluorophenol, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 3-position.

    Etherification: The brominated product is then reacted with ethylene oxide or a similar ethylating agent to form the corresponding ether.

    Amination: Finally, the ether is subjected to amination using ammonia or an amine source to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions: 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed:

    Substitution: Products include various substituted phenoxyethanamines.

    Oxidation: Products include imines or nitriles.

    Reduction: Products include secondary or tertiary amines.

Scientific Research Applications

2-(3-Bromo-2-fluorophenoxy)ethan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the bromine and fluorine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • 2-(4-Bromo-2-fluorophenoxy)ethan-1-amine
  • 2-(3-Bromo-4-fluorophenoxy)ethan-1-amine
  • 2-(3-Bromo-2-chlorophenoxy)ethan-1-amine

Comparison: Compared to its analogs, 2-(3-Bromo-2-fluorophenoxy)ethan-1-amine has unique properties due to the specific positioning of the bromine and fluorine atoms. This positioning can influence its reactivity and interaction with biological targets, making it a compound of particular interest in research.

Properties

IUPAC Name

2-(3-bromo-2-fluorophenoxy)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrFNO/c9-6-2-1-3-7(8(6)10)12-5-4-11/h1-3H,4-5,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWMCLUIPDPJQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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